![molecular formula C21H23ClN2O6 B14461453 N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid CAS No. 69838-15-9](/img/structure/B14461453.png)
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a chlorophenoxy group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with potassium hydroxide to form the corresponding phenoxide, which is then reacted with 4-chlorobenzoyl chloride to yield 4-(4-chlorophenoxy)benzoyl chloride. This intermediate is further reacted with piperidine and acetic anhydride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antihelmintic properties.
N-(4-chlorophenyl)acetamide: Used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide stands out due to its unique combination of a piperidine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties
Properties
CAS No. |
69838-15-9 |
|---|---|
Molecular Formula |
C21H23ClN2O6 |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid |
InChI |
InChI=1S/C19H21ClN2O2.C2H2O4/c20-15-4-8-17(9-5-15)24-18-10-6-16(7-11-18)21-19(23)14-22-12-2-1-3-13-22;3-1(4)2(5)6/h4-11H,1-3,12-14H2,(H,21,23);(H,3,4)(H,5,6) |
InChI Key |
AWXLSJNPCAGIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


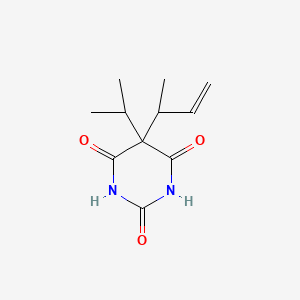

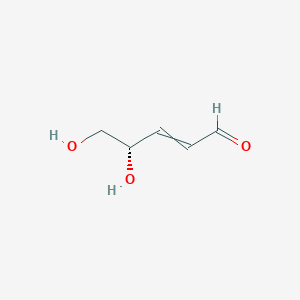


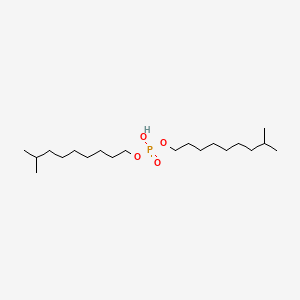
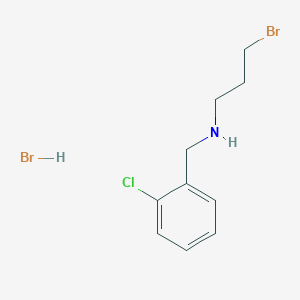
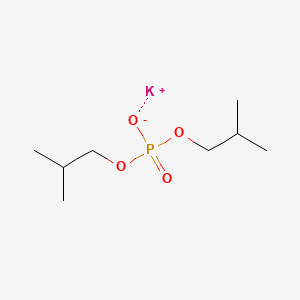

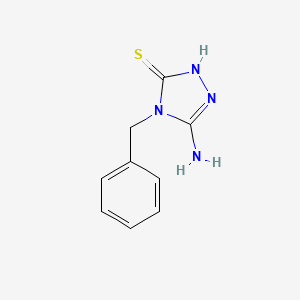


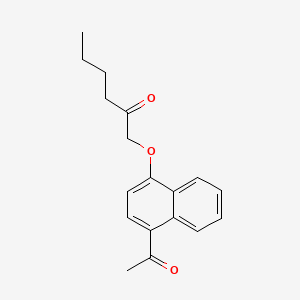
![Phosphonic acid, [1-phenyl-1-(phenylamino)ethyl]-, diethyl ester](/img/structure/B14461457.png)
